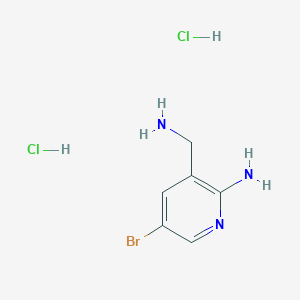
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H10BrN3·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride typically involves the bromination of 2-aminopyridine followed by the introduction of an aminomethyl group. One common method includes:
Bromination: 2-aminopyridine is treated with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-aminopyridine.
Aminomethylation: The brominated product is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group, forming 3-(aminomethyl)-5-bromopyridin-2-amine.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 3-(aminomethyl)-5-substituted-pyridin-2-amine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.
Chemical Biology: Utilized in the development of probes for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can interact with active sites, while the bromine atom may enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-aminopyridine: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.
2-Aminomethyl-5-bromopyridine: Positional isomer with different reactivity and binding properties.
Uniqueness
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and binding characteristics. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H10BrCl2N3 |
|---|---|
Molekulargewicht |
274.97 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-bromopyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H |
InChI-Schlüssel |
RSJQLWVHUWXOMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CN)N)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


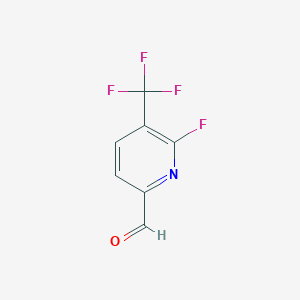

![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
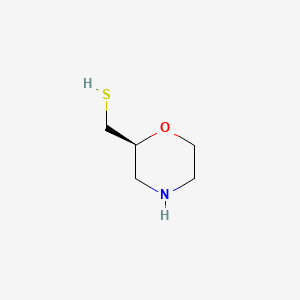
![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)
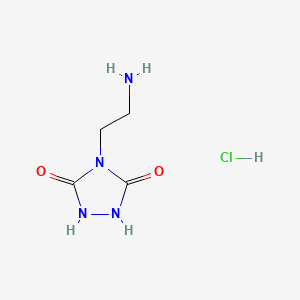

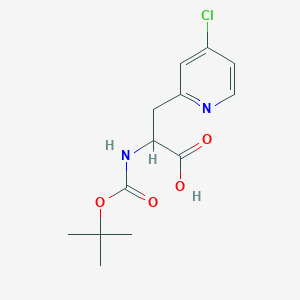
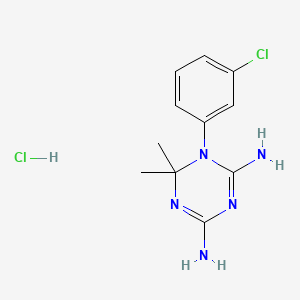
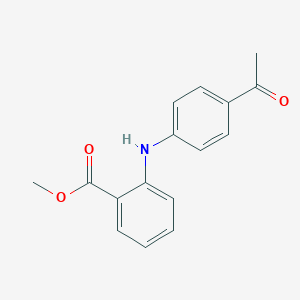
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
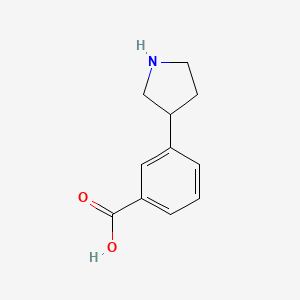
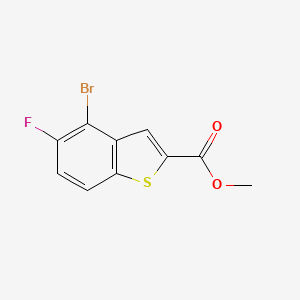
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
